molecular formula C39H26Br2N2O2 B12445357 2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)

2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)

Cat. No.: B12445357
M. Wt: 714.4 g/mol
InChI Key: GMHBZDUPIHUGTI-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is a complex organic compound with a molecular formula of C28H20Br2N2O2 and a molecular weight of 576.292 g/mol . This compound is characterized by the presence of bromine atoms, hydroxyl groups, and imine linkages, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Condensation: The formation of imine linkages is carried out by reacting the brominated aromatic compounds with appropriate amines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The imine linkages can be reduced to amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, KCN

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{[4-(9-{4-[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]phenyl}fluoren-9-yl)phenyl]imino}methyl]phenol is unique due to its complex structure, which includes multiple bromine atoms, hydroxyl groups, and imine linkages. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C39H26Br2N2O2

Molecular Weight

714.4 g/mol

IUPAC Name

4-bromo-2-[[4-[9-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]fluoren-9-yl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C39H26Br2N2O2/c40-29-13-19-37(44)25(21-29)23-42-31-15-9-27(10-16-31)39(35-7-3-1-5-33(35)34-6-2-4-8-36(34)39)28-11-17-32(18-12-28)43-24-26-22-30(41)14-20-38(26)45/h1-24,44-45H

InChI Key

GMHBZDUPIHUGTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N=CC5=C(C=CC(=C5)Br)O)C6=CC=C(C=C6)N=CC7=C(C=CC(=C7)Br)O

Origin of Product

United States

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